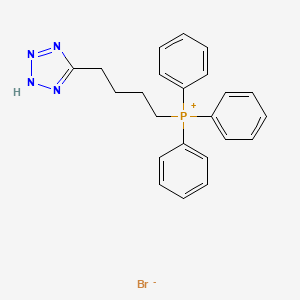

(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide

Description

(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is a phosphonium salt characterized by a tetrazole-functionalized butyl chain attached to a triphenylphosphonium moiety. The tetrazole group (a five-membered aromatic heterocycle with four nitrogen atoms) confers unique electronic and steric properties, while the triphenylphosphonium cation enhances lipophilicity and mitochondrial targeting capabilities. This compound is primarily utilized in organic synthesis, materials science, and biomedical research due to its dual functionality as a reactive intermediate and a delivery vector for bioactive molecules .

Properties

IUPAC Name |

triphenyl-[4-(2H-tetrazol-5-yl)butyl]phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4P.BrH/c1-4-12-20(13-5-1)28(21-14-6-2-7-15-21,22-16-8-3-9-17-22)19-11-10-18-23-24-26-27-25-23;/h1-9,12-17H,10-11,18-19H2,(H,24,25,26,27);1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVUAUBGMGCLEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC2=NNN=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614270 | |

| Record name | Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42743-15-7 | |

| Record name | Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide typically involves the reaction of a tetrazole derivative with a butyl halide, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of a base to deprotonate the tetrazole, facilitating its nucleophilic attack on the butyl halide. The final step involves the quaternization of the phosphine with bromine to form the bromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for chemists.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is explored for its potential therapeutic properties. Its unique structure and reactivity make it a promising candidate for the development of new drugs and treatments.

Industry

In industry, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of a wide range of products.

Mechanism of Action

The mechanism of action of (4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The triphenylphosphonium group can facilitate the compound’s entry into cells, allowing it to exert its effects at the cellular level. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Triphenylphosphonium Salts with Varied Substituents

The following compounds share the triphenylphosphonium core but differ in the functional group attached to the butyl chain:

Key Differences :

- Reactivity : The tetrazole group enables participation in Huisgen cycloaddition (click chemistry), unlike the amine or carboxylate analogs .

- Lipophilicity : The tetrazole derivative exhibits higher lipophilicity than the carboxylate analog, enhancing membrane permeability .

- Ionic Character : Bromide salts generally exhibit higher solubility in polar solvents compared to chloride or iodide analogs, as seen in the carboxybutyl series .

Compounds with Tetrazole Moieties

- 2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol: A thiadiazole-tetrazole analog with applications in coordination chemistry (IR: 3433 cm⁻¹ for OH; NMR: δ 7.03–8.69 ppm for aromatic protons) .

- 1-(2-Hydroxyphenyl-3-phenyl-1,3,4-thiadiazol-4,(3H)-ylidene)hydrazine : Features a hydrazine-linked thiadiazole system (mp 185°C; IR: 3190 cm⁻¹ for NH2) .

Comparison :

Other Bromide Salts

lists multiple bromide salts with heterocyclic cores, such as:

- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) : A tetrazolium salt used in cell viability assays.

Contrast :

- Unlike MTT, which is redox-active but neutral, the target compound’s permanent cationic charge ensures mitochondrial accumulation without requiring metabolic activation .

Biological Activity

(4-(2H-Tetrazol-5-yl)butyl)triphenylphosphonium bromide is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a triphenylphosphonium moiety linked to a butyl group that is substituted with a 2H-tetrazole. The general formula can be expressed as:

This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

The biological activity of (4-(2H-tetrazol-5-yl)butyl)triphenylphosphonium bromide can be attributed to several mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium group is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential, which may lead to mitochondrial dysfunction in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by increasing ROS levels, which can trigger apoptotic pathways in cancer cells.

- Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival, although further research is needed to clarify these interactions.

Anticancer Properties

Research indicates that (4-(2H-tetrazol-5-yl)butyl)triphenylphosphonium bromide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS |

| MDA-MB-231 | 10 | Inhibition of mitochondrial respiration |

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

- Case Study 2 : A study evaluated the antimicrobial effects against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 8 µg/mL.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of (4-(2H-tetrazol-5-yl)butyl)triphenylphosphonium bromide to enhance its biological activity:

- Synthesis : The compound can be synthesized through a multi-step process involving the reaction of triphenylphosphine with appropriate alkyl halides followed by tetrazole formation.

- Derivatives : Modifications on the tetrazole ring have been explored to improve solubility and bioavailability, leading to enhanced anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.